N-(4-Bromophenyl)butanamide
Overview
Description
Synthesis Analysis
N-(4-Bromophenyl)butanamide and related compounds can be synthesized through various chemical reactions, involving the coupling of bromophenyl derivatives with butanamide structures under specific conditions. For example, copolymerization techniques have been applied to synthesize derivatives like N-(4-bromophenyl)-2-methacrylamide, showcasing the versatility of bromophenyl-based compounds in polymer science (Delibaş & Soykan, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-Bromophenyl)butanamide has been determined using techniques like X-ray diffraction, showcasing their complex crystal structures and providing insights into their molecular geometry and electronic configurations. These analyses are crucial for understanding the properties and reactivity of these compounds (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
N-(4-Bromophenyl)butanamide and its derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For instance, the electrophilic cyanation of aryl and heteroaryl bromides presents a method for the synthesis of benzonitriles from bromophenyl derivatives, demonstrating the chemical versatility of these compounds (Anbarasan, Neumann, & Beller, 2011).
Scientific Research Applications
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- Application : N-(4-Bromophenyl)butanamide is a chemical compound with the CAS Number: 119199-11-0 and Molecular Weight: 242.12 . It is often used as a building block in the synthesis of more complex chemical compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context in which N-(4-Bromophenyl)butanamide is being used. As a building block, it could be used in various chemical reactions, including those involving nucleophilic substitution or coupling reactions .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reaction conditions and the other reactants involved. In general, the use of N-(4-Bromophenyl)butanamide as a building block can enable the synthesis of a wide range of different chemical compounds .
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- Application : There is a study that involves the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents . While this is not directly about N-(4-Bromophenyl)butanamide, it does involve a similar compound and may suggest potential medicinal applications for N-(4-Bromophenyl)butanamide.
- Methods of Application : The study involves the synthesis of various derivatives and testing their antimicrobial and antiproliferative activities .
- Results or Outcomes : The specific results are not provided in the search results, but the study suggests that these derivatives may have potential as antimicrobial and antiproliferative agents .
properties
IUPAC Name |
N-(4-bromophenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULFEFQSLUZFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323621 | |
Record name | N-(4-Bromophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)butanamide | |
CAS RN |
119199-11-0 | |
Record name | N-(4-Bromophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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